![molecular formula C23H37NO4 B14803189 (2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)
(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid: is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an amino group, and a long-chain polyunsaturated fatty acid. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process often starts with the preparation of the icosa-5,8,11,14-tetraenoic acid, which is then coupled with an appropriate amino alcohol under controlled conditions to form the desired product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.
科学的研究の応用
(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of novel materials and as an additive in various industrial processes.
作用機序
The mechanism of action of (2S)-3-hydroxy-2-[[(5E,8E,11,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with target proteins, modulating their activity. Additionally, the polyunsaturated fatty acid chain can interact with lipid membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
類似化合物との比較
Similar Compounds
- (2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
- (2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid
- (2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]pentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a hydroxy group, an amino group, and a long-chain polyunsaturated fatty acid. This unique combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C23H37NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6+,10-9+,13-12+,16-15+/t21-/m0/s1 |
InChIキー |
FQUVPTVNRMUOPO-ULQLKDLBSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)N[C@@H](CO)C(=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
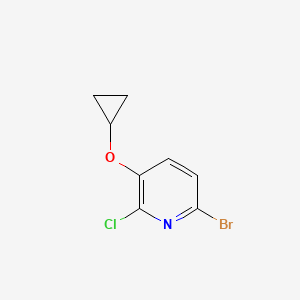
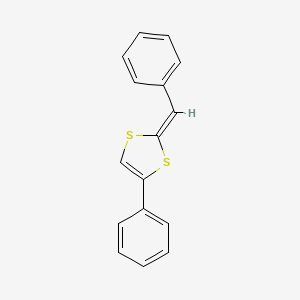
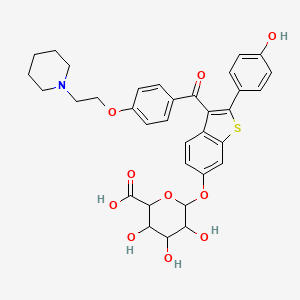
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
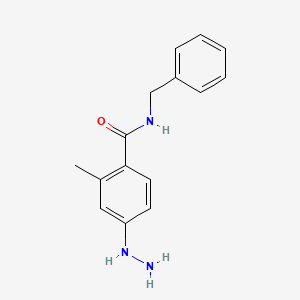
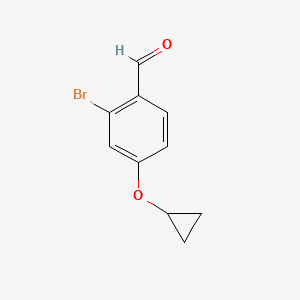
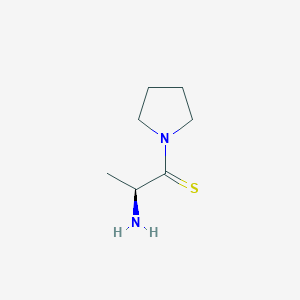
![1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14803172.png)
![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
